Ethyl 2-(4-(4-(tert-butylcarbamoyl)-2-((2-chloro-4-cyclopropylphenyl)sulfonamido)phenoxy)-5-chloro-2-fluorophenyl)acetate

Description

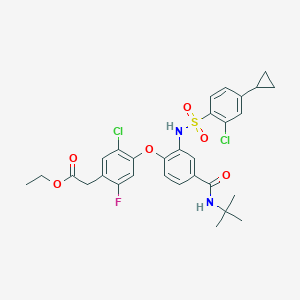

Ethyl 2-(4-(4-(tert-butylcarbamoyl)-2-((2-chloro-4-cyclopropylphenyl)sulfonamido)phenoxy)-5-chloro-2-fluorophenyl)acetate, also known by its International Nonproprietary Name (INN) vidupiprant, is a synthetic small-molecule drug classified as an antiasthmatic agent . Its structure features a phenylacetate core substituted with multiple functional groups, including a tert-butylcarbamoyl moiety, a 2-chloro-4-cyclopropylbenzenesulfonamido group, and halogenated (chloro, fluoro) aromatic rings. These substitutions confer potent pharmacological activity, primarily targeting the prostaglandin D2 (PGD2) receptor (DP2/CRTH2), a key mediator in asthma-related inflammation .

Vidupiprant is designed to inhibit DP2 receptor signaling, thereby reducing eosinophil activation, Th2 cytokine release, and airway inflammation.

Properties

Molecular Formula |

C30H31Cl2FN2O6S |

|---|---|

Molecular Weight |

637.5 g/mol |

IUPAC Name |

ethyl 2-[4-[4-(tert-butylcarbamoyl)-2-[(2-chloro-4-cyclopropylphenyl)sulfonylamino]phenoxy]-5-chloro-2-fluorophenyl]acetate |

InChI |

InChI=1S/C30H31Cl2FN2O6S/c1-5-40-28(36)15-20-13-21(31)26(16-23(20)33)41-25-10-8-19(29(37)34-30(2,3)4)14-24(25)35-42(38,39)27-11-9-18(12-22(27)32)17-6-7-17/h8-14,16-17,35H,5-7,15H2,1-4H3,(H,34,37) |

InChI Key |

WLHHIRONXULMGM-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC1=CC(=C(C=C1F)OC2=C(C=C(C=C2)C(=O)NC(C)(C)C)NS(=O)(=O)C3=C(C=C(C=C3)C4CC4)Cl)Cl |

Origin of Product |

United States |

Biological Activity

Ethyl 2-(4-(4-(tert-butylcarbamoyl)-2-((2-chloro-4-cyclopropylphenyl)sulfonamido)phenoxy)-5-chloro-2-fluorophenyl)acetate is a complex organic compound that has garnered attention for its potential biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

The compound features a multi-functional structure that includes:

- Aromatic Rings : Contributing to its lipophilicity and potential interaction with biological membranes.

- Sulfonamide Group : Known for its antibacterial properties.

- Chloro and Fluoro Substituents : These halogens can enhance the compound's reactivity and stability.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets:

- Enzyme Inhibition : The compound has been reported to inhibit key enzymes involved in neurodegenerative diseases, particularly acetylcholinesterase (AChE) and β-secretase, which are crucial in the pathogenesis of Alzheimer's disease.

- Amyloid Aggregation Prevention : It exhibits the ability to prevent the aggregation of amyloid-beta peptides, which are implicated in the formation of plaques in Alzheimer's disease.

1. Ames Test

The compound has shown strong positive results in the Ames test, indicating mutagenic potential. This assay is critical for assessing the safety profile of new chemical entities.

2. In Vitro Studies

In vitro studies have demonstrated that this compound can significantly increase cell viability in astrocytes exposed to amyloid-beta (Aβ) peptides. The mechanism involves reducing oxidative stress markers like TNF-α and free radicals, which are typically elevated in neurodegenerative conditions .

3. In Vivo Studies

In animal models, particularly those mimicking Alzheimer's pathology, the compound demonstrated moderate protective effects against cognitive decline. However, bioavailability issues were noted, suggesting that further optimization may be necessary for effective therapeutic application .

Case Studies

Several studies have explored the efficacy of this compound:

- Study on Neuroprotection : A study indicated that treatment with this compound resulted in a significant reduction in Aβ-induced cytotoxicity in astrocytes, suggesting a protective role against neurodegeneration.

| Study | Findings |

|---|---|

| Neuroprotection against Aβ | Improved cell viability by approximately 20% compared to controls |

| Enzyme inhibition | IC50 for β-secretase was found to be 15.4 nM |

Safety and Toxicology

Despite its promising biological activity, safety assessments revealed potential mutagenicity as highlighted by Ames test results. Continuous monitoring and further toxicological evaluations are essential before progressing to clinical trials.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares vidupiprant with structurally and functionally analogous DP2 receptor antagonists, focusing on molecular attributes, pharmacokinetics, and efficacy.

Table 1: Structural and Functional Comparison of DP2 Receptor Antagonists

Key Findings:

Structural Diversity: Vidupiprant’s cyclopropylphenyl sulfonamido group distinguishes it from fevipiprant (quinoline-based) and OC459 (biphenyl ether). This group enhances receptor binding specificity but may contribute to metabolic instability . Compared to AZD1981, vidupiprant’s tert-butylcarbamoyl moiety improves solubility, though its ethyl ester prodrug design necessitates hepatic activation.

OC459 and AZD1981 exhibit even shorter durations, limiting clinical utility .

Clinical Outcomes: Vidupiprant: Phase II trials showed modest reductions in sputum eosinophils but failed to meet primary endpoints in asthma exacerbation rates, leading to discontinuation . Fevipiprant: Demonstrated significant eosinophil reduction in Phase III but was terminated due to safety concerns (hepatotoxicity). OC459/AZD1981: Both compounds showed insufficient efficacy in improving forced expiratory volume (FEV₁).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.